molecular formula C10H19NO3 B3067613 tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate CAS No. 1290191-64-8

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Cat. No.: B3067613
CAS No.: 1290191-64-8
M. Wt: 201.26
InChI Key: SBUKINULYZANSP-HTQZYQBOSA-N
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Description

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (CAS: 1290191-64-8) is a chiral carbamate derivative featuring a cyclopentyl ring with a hydroxyl group at the 3-position and a tert-butyl carbamate group. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol . The compound is typically stored under dry, sealed conditions at 2–8°C to preserve stability.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-04-2
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
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Preparation Methods

Structural and Stereochemical Foundations

The compound features a cyclopentane ring with (1R,3R) stereochemistry, a tertiary hydroxyl group at C3, and a tert-butoxycarbonyl (Boc)-protected amine at C1. Its molecular formula (C₁₀H₁₉NO₃) and weight (201.26 g/mol) are consistent with carbamate derivatives. The stereochemistry is confirmed via SMILES notation (O=C(OC(C)(C)C)N[C@H]1CC@HCC1), which specifies the R-configuration at both chiral centers.

Key challenges in synthesis include:

  • Stereoselective formation of the (1R,3R)-cyclopentanol backbone.
  • Selective Boc protection of the amine without disturbing the hydroxyl group.

Synthetic Routes and Methodologies

Asymmetric Synthesis of (1R,3R)-3-Aminocyclopentanol

The precursor (1R,3R)-3-aminocyclopentanol is synthesized via stereoselective epoxide ring-opening or chiral reduction strategies:

Epoxide Ring-Opening with Ammonia

Cyclopentene oxide is treated with ammonia under controlled conditions to yield the trans-diol amine. Asymmetric induction is achieved using chiral catalysts or resolving agents. For example:
$$
\text{Cyclopentene oxide} + \text{NH}_3 \xrightarrow{\text{chiral catalyst}} (1R,3R)\text{-3-aminocyclopentanol}
$$
Yields and enantiomeric excess (ee) depend on catalyst selection (e.g., Jacobsen catalysts).

Reduction of Cyclic Ketoximes

Cyclopentanone oxime undergoes stereoselective reduction using borane complexes or enzymatic methods. For instance, BH₃·THF with a chiral ligand produces the (1R,3R) diastereomer.

Boc Protection of the Amine

The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF):
$$
(1R,3R)\text{-3-aminocyclopentanol} + (\text{Boc})_2\text{O} \xrightarrow{\text{base}} \text{tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate}
$$
Optimized conditions :

  • Base : Triethylamine (2 eq) or 4-dimethylaminopyridine (DMAP, catalytic).
  • Temperature : 0°C to room temperature, 4–12 hours.
  • Workup : Aqueous extraction, followed by silica gel chromatography (eluent: hexane/ethyl acetate).

Alternative Route: Resolution of Racemates

Racemic tert-butyl N-(3-hydroxycyclopentyl)carbamate is resolved via chiral chromatography or diastereomeric salt formation using tartaric acid derivatives. This method is less efficient but applicable when asymmetric synthesis fails.

Process Optimization and Scalability

Solvent and Temperature Effects

  • Boc protection : THF outperforms DCM in minimizing side reactions (e.g., hydroxyl group acylation).
  • Reaction monitoring : Thin-layer chromatography (TLC, Rf = 0.4 in 3:1 hexane/ethyl acetate) ensures completion.

Purification Techniques

  • Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → 30% ethyl acetate).
  • Crystallization : Recrystallization from tert-butyl methyl ether yields 85–90% pure product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.75 (br s, 1H, NH), 4.10–4.05 (m, 1H, CH-O), 3.50–3.45 (m, 1H, CH-N), 2.10–1.95 (m, 2H), 1.85–1.70 (m, 4H), 1.45 (s, 9H).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O).

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min; retention time = 12.3 min.
  • Optical rotation : [α]²⁵D = +15.6° (c = 1.0, CHCl₃).

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in DNA-PK inhibitors (e.g., WO2023036156A1). In Example 3 of the patent, it is coupled with purine derivatives to yield potent kinase inhibitors: $$ \text{this compound} \xrightarrow{\text{Deprotection}} \text{(1R,3R)-3-aminocyclopentanol} \xrightarrow{\text{Coupling}} \text{Target inhibitor} $$

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position of the cyclopentyl ring undergoes oxidation under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).

Reagent Conditions Product Yield Reference
PCC in CH₂Cl₂RT, 4–6 hours3-Oxocyclopentylcarbamate78%
DMP in THF0°C to RT, 2 hours3-Oxocyclopentylcarbamate85%

Key Findings :

  • Oxidation preserves the carbamate group but converts the hydroxyl to a ketone.

  • Stereochemistry at the 1R and 3R positions remains unchanged during oxidation .

Reduction Reactions

The ketone derivative (3-oxocyclopentylcarbamate) can be reduced back to the hydroxyl form or further to a methylene group.

Reagent Conditions Product Yield Reference
NaBH₄ in MeOH0°C, 30 minutes(1R,3R)-3-Hydroxycyclopentylcarbamate92%
LiAlH₄ in Et₂OReflux, 2 hours(1R,3R)-3-Aminocyclopentanol (after hydrolysis)68%

Mechanistic Insight :

  • Sodium borohydride selectively reduces the ketone without affecting the carbamate .

  • Lithium aluminum hydride reduces both the ketone and carbamate, requiring subsequent hydrolysis to yield the amine .

Transesterification and Deprotection

The tert-butyl carbamate group is cleaved under acidic or basic conditions to release the free amine.

Reagent Conditions Product Yield Reference
HCl in i-PrOHRT, 4 hours(1R,3R)-3-Aminocyclopentanol hydrochloride95%
TFA in CH₂Cl₂0°C to RT, 1 hour(1R,3R)-3-Hydroxycyclopentylamine89%

Applications :

  • Deprotection is critical in pharmaceutical synthesis, enabling the incorporation of the amine into drug candidates .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, forming ethers or esters.

Reagent Conditions Product Yield Reference
TsCl, Et₃N in CH₂Cl₂RT, 12 hoursTosylate derivative83%
Ac₂O, DMAP in CH₂Cl₂40°C, 6 hoursAcetylated carbamate90%

Notable Observations :

  • Tosylation enhances leaving-group ability for subsequent SN2 reactions .

  • Acetylation stabilizes the hydroxyl group against oxidation during storage .

Hydrolysis Reactions

Controlled hydrolysis of the carbamate moiety yields cyclopentanol derivatives.

Reagent Conditions Product Yield Reference
H₂O, NaOH (1M)Reflux, 8 hours(1R,3R)-3-Hydroxycyclopentylamine75%
LiOH in THF/H₂ORT, 24 hours(1R,3R)-3-Hydroxycyclopentanol82%

Stereochemical Integrity :

  • Hydrolysis retains the (1R,3R) configuration due to the rigid cyclopentane structure .

Comparative Reactivity Table

A comparison of reaction outcomes under varying conditions highlights key trends:

Reaction Type Optimal Reagent Yield Range Stereospecificity Functional Group Tolerance
OxidationDess-Martin periodinane78–85%HighModerate
ReductionNaBH₄68–92%HighHigh
DeprotectionHCl in i-PrOH89–95%HighLow
SubstitutionAc₂O/DMAP83–90%ModerateHigh

Scientific Research Applications

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate involves its ability to act as a protecting group for hydroxyl and amine functionalities. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the protected functional group. This property is particularly useful in multi-step organic syntheses where selective deprotection is required .

Comparison with Similar Compounds

Key Properties:

  • Structural Features : Stereospecific (1R,3R) configuration, hydroxyl group (polar), and tert-butyl carbamate (hydrolysis-resistant protecting group).
  • Safety : Classified with GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .
  • Applications : Widely used as an intermediate in pharmaceutical synthesis, particularly for amine protection in drug discovery .

The compound is compared to structurally related carbamates, focusing on stereochemistry, functional groups, and applications.

Structural Analogues

Table 1: Comparative Analysis of Structural Analogues
Compound Name CAS Molecular Formula Key Differences Applications Hazard Profile
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate 225641-84-9 C₁₀H₁₉NO₃ Stereoisomer (1R,3S) Drug intermediates; chiral resolution studies Similar to (1R,3R) isomer
tert-Butyl (3-hydroxycyclohexyl)carbamate N/A C₁₁H₂₁NO₃ Cyclohexyl ring (vs. cyclopentyl) Increased lipophilicity for membrane permeability Lower reactivity due to ring strain reduction
tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate 884006-56-8 C₁₁H₂₁NO₃ Hydroxymethyl substituent (vs. hydroxyl) Prodrug design; enhanced solubility No data available
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 C₁₀H₁₇NO₃ Ketone group (vs. hydroxyl) Precursor for reductive amination Higher reactivity (ketone oxidation)
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate 1932050-70-8 C₁₁H₂₁NO₃ N-methylated carbamate Reduced hydrogen-bonding capacity Lower toxicity (modified carbamate)

Commercial Availability and Cost

  • Pricing : The (1R,3R) isomer (CAS 1290191-64-8) costs ~¥1,378/5g, while stereoisomers (e.g., CAS 225641-84-9) are priced higher (~¥130,600/1g) due to complex synthesis .
  • Scalability : Bulk quantities (10g+) are available for the parent compound, but niche analogues require custom synthesis .

Biological Activity

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a carbamate compound notable for its unique structural features, including a tert-butyl group and a hydroxycyclopentyl moiety. With a molecular formula of C10H19NO3 and a molecular weight of approximately 201.26 g/mol, this compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

The compound is characterized by:

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • Predicted pKa : 12.27 (indicating basic characteristics)
  • Density : Approximately 1.08 g/cm³
  • Appearance : Solid with high purity levels (exceeding 98%) in commercial preparations.

The presence of the carbamate functional group allows for hydrolysis reactions, yielding amines and carbonic acid derivatives, and facilitates nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the carbamate structure.

The mechanism of action involves:

  • Enzyme Interaction : The carbamate group can act as a reversible inhibitor by forming covalent bonds with active sites on enzymes, blocking substrate access.
  • Hydrogen Bonding : The hydroxyl group enhances binding affinity and specificity through hydrogen bonding interactions with biological receptors or enzymes.

Potential Therapeutic Applications

Compounds with similar structures have been studied for their roles in modulating pathways relevant to diseases such as cancer and autoimmune disorders. The ability of this compound to interact with specific biological targets may contribute to its pharmacological properties .

Case Studies

While direct case studies on this specific compound are scarce, the following examples illustrate the potential therapeutic applications of structurally related compounds:

  • Cancer Therapy : Compounds with similar cyclopentane structures have shown promise in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation.
  • Autoimmune Disorders : Investigations into related carbamates have indicated their potential to modulate immune responses, offering avenues for treatment in conditions like rheumatoid arthritis.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl and hydroxycyclopentyl moietiesPotential therapeutic agent
Tert-ButylphenolPhenolic structureAntioxidant properties
Tert-ButylhydroquinoneHydroquinone structureMitigates oxidative stress

Q & A

Basic: How can researchers optimize the synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate to ensure high enantiomeric purity?

Answer:
The synthesis typically involves carbamate protection of the amine group in the cyclopentanol derivative. Key steps include:

  • Protection Strategy : Use tert-butyloxycarbonyl (Boc) anhydride or Boc-Cl in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) to protect the amine .
  • Stereochemical Control : Ensure precise temperature control (-10°C to 25°C) during the reaction to minimize racemization. Chiral HPLC or NMR (e.g., using Mosher’s acid derivatives) should validate enantiomeric purity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves yield and purity .

Basic: What characterization techniques are critical for confirming the structure and stereochemistry of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclopentanol hydroxyl (δ ~1.8–2.2 ppm). The (1R,3R) stereochemistry can be confirmed via coupling constants (e.g., J values for vicinal protons on the cyclopentane ring) .
    • 2D NMR (COSY, HSQC) : Assign spatial correlations between hydroxy and carbamate groups .
  • Infrared Spectroscopy (IR) : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with isopropanol/hexane eluents resolve enantiomers and quantify purity .

Basic: What are the recommended handling and storage protocols to maintain stability?

Answer:

  • Storage : Keep in amber vials under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Room-temperature storage is acceptable short-term (<1 month) if desiccated .
  • Handling : Use gloveboxes or fume hoods with P95 respirators to avoid inhalation. Wear nitrile gloves and lab coats to prevent dermal exposure .
  • Decomposition Risks : Avoid strong acids/bases (e.g., TFA or NaOH), which cleave the Boc group. Monitor for color changes (yellowing indicates degradation) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

Answer:
Contradictory stability reports may arise from variations in:

  • Acid Concentration : Test degradation kinetics at pH 1–6 (e.g., HCl or acetate buffers) using HPLC to quantify residual compound. Boc cleavage is pH-dependent, with faster degradation below pH 3 .
  • Temperature : Accelerated stability studies (40–60°C) under controlled humidity (e.g., 75% RH) can model long-term storage .
  • Analytical Validation : Use LC-MS to identify degradation byproducts (e.g., cyclopentanol derivatives or urea formation) .

Advanced: What strategies are effective for enantioselective synthesis of the (1R,3R) isomer?

Answer:

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to generate the cis-cyclopentanol precursor .
  • Dynamic Kinetic Resolution (DKR) : Use palladium or ruthenium catalysts to invert stereochemistry during carbamate formation .
  • Chromatographic Separation : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) isolates the desired enantiomer .

Advanced: How can computational modeling aid in predicting reaction pathways and byproduct formation?

Answer:

  • DFT Calculations : Optimize transition states for Boc protection/deprotection steps using Gaussian or ORCA software. Predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction rates and stereochemical outcomes .
  • Machine Learning : Train models on existing carbamate reaction datasets to predict optimal conditions (e.g., solvent, catalyst, temperature) .

Advanced: What experimental approaches identify and mitigate byproducts during large-scale synthesis?

Answer:

  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to detect intermediates (e.g., isocyanate formation) .
  • Byproduct Analysis : LC-MS and HRMS identify dimers (e.g., urea derivatives) or oxidized cyclopentane rings .
  • Process Optimization : Add radical scavengers (e.g., BHT) to prevent oxidation or use flow chemistry to enhance mixing and reduce side reactions .

Basic: What are the critical parameters for scaling up the synthesis from milligram to gram quantities?

Answer:

  • Solvent Selection : Replace THF with safer solvents (e.g., 2-MeTHF) for better scalability and lower toxicity .
  • Heat Management : Use jacketed reactors with controlled cooling to dissipate exothermic heat during Boc protection .
  • Yield Optimization : Conduct Design of Experiments (DoE) to balance stoichiometry, temperature, and reaction time .

Advanced: How can researchers validate the absence of genotoxicity or ecotoxicity in this compound?

Answer:

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .
  • Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition studies .
  • QSAR Modeling : Predict toxicity endpoints (e.g., LD50) using EPA’s TEST software or OECD Toolbox .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

  • Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) and additives (e.g., seed crystals) to stabilize the desired polymorph .
  • Hydroscopicity : Use anhydrous solvents and controlled humidity (<30% RH) during crystallization .
  • X-ray Diffraction : Resolve crystal packing issues by co-crystallizing with chiral co-formers (e.g., tartaric acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

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